Bienvenue dans la boutique en ligne BenchChem!

1-(5-phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Chemical Probes Inhibitor Discovery Structure-Activity Relationship (SAR)

1-(5-Phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS 1207054-57-6; molecular formula C₁₉H₁₈N₄O₃S; molecular weight 382.44 g·mol⁻¹) is a fully synthetic small molecule belonging to the phenylisoxazole-thiazole-piperidine carboxamide class. Structurally, it features a central piperidine ring bearing a 5-phenylisoxazole-3-carbonyl substituent and an N-(thiazol-2-yl)carboxamide side chain.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 1207054-57-6
Cat. No. B2443365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
CAS1207054-57-6
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18N4O3S/c24-17(21-19-20-8-11-27-19)14-6-9-23(10-7-14)18(25)15-12-16(26-22-15)13-4-2-1-3-5-13/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21,24)
InChIKeyPUGXTHJVIFRYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS 1207054-57-6): Chemical Identity and Research Classification for Procurement Assessment


1-(5-Phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS 1207054-57-6; molecular formula C₁₉H₁₈N₄O₃S; molecular weight 382.44 g·mol⁻¹) is a fully synthetic small molecule belonging to the phenylisoxazole-thiazole-piperidine carboxamide class . Structurally, it features a central piperidine ring bearing a 5-phenylisoxazole-3-carbonyl substituent and an N-(thiazol-2-yl)carboxamide side chain. This compound is offered as a research-grade chemical (stated purity ≥95%) and is not intended for human or veterinary therapeutic use . A comprehensive search of primary research literature, patents, and authoritative bioactivity databases (PubMed, Google Patents, BindingDB, ChEMBL, PubChem) was conducted on 2026‑05‑07. The search yielded no peer‑reviewed studies reporting quantitative biological activity data (IC₅₀, Kd, EC₅₀, selectivity profiles, in‑vivo PK parameters) for this compound. Consequently, no comparator‑driven differentiation evidence can be constructed at the present time.

Why Generic Substitution of 1-(5-Phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide Cannot Be Assumed Without Quantitative Comparator Evidence


In the absence of any reported quantitative activity data for 1-(5-phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, generic substitution with structurally related analogs – such as 1-(5-phenylisoxazole-3-carbonyl)-N-(2,2,2‑trifluoroethyl)piperidine-4-carboxamide (CAS 1207012-24-5) [1] or 1-[(5-phenyl-3‑isoxazolyl)carbonyl]-4‑piperidinecarboxamide (CAS 725697-91-6) – is wholly unsupported. The phenylisoxazole-piperidine‑carboxamide chemotype is known in the literature to engage diverse targets (e.g., FAAH, DGAT1, factor Xa, PDK‑1) whose activity is exquisitely dependent on the precise nature of the carboxamide substituent [2]. Without head‑to‑head data, even minor structural modifications in the thiazole‑bearing side chain could confer entirely divergent potency, selectivity, solubility, and pharmacokinetic profiles [2]. Any substitution decision based solely on scaffold similarity therefore carries unacceptable scientific risk, and the compound should not be considered interchangeable with other members of this chemical class.

Product‑Specific Quantitative Evidence Guide for 1-(5-Phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide: Comparator‑Based Differentiation


No Peer‑Reviewed Quantitative Bioactivity Data Available for Comparator‑Based Differentiation

An exhaustive literature and database search performed on 2026‑05‑07 (PubMed, Google Patents, BindingDB, ChEMBL, PubChem) failed to find any publication or patent that reports quantitative biological activity data (IC₅₀, Kd, EC₅₀, selectivity ratio, in‑vivo PK parameter) for 1-(5‑phenylisoxazole-3‑carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. No head‑to‑head comparison data exist for this compound against any named analog or alternative. Consequently, the minimum requirement for Evidence_Item construction – quantitative data for the target compound AND a comparator – cannot be satisfied [1]. This Evidence_Item serves as the sole entry to formally declare the data gap.

Chemical Probes Inhibitor Discovery Structure-Activity Relationship (SAR)

Best Research and Industrial Application Scenarios for 1-(5-Phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide Given the Current Evidence Gap


De Novo Structure‑Based Probe Design Where the Thiazole‑Carboxamide Side Chain Is the Critical Variable

This compound may be considered when a research program requires systematic exploration of the thiazole‑2‑yl carboxamide moiety as a substituent on the 5‑phenylisoxazole‑3‑carbonyl‑piperidine scaffold. Its structural novelty makes it suitable for establishing baseline SAR where no prior data exist, provided all resulting activity is benchmarked against the closest available analogs (e.g., the trifluoroethyl or unsubstituted carboxamide congeners) .

Negative Control or Selectivity Counter‑Screen for Closely Related Active Chemotypes

In programs where related piperidine‑thiazole‑isoxazole compounds exhibit confirmed activity against targets such as FAAH, DGAT1, or PDK‑1 [1], this compound may serve as a control to probe the contribution of the specific thiazole‑2‑yl carboxamide moiety to observed pharmacology. Its utility hinges on empirical determination that it is indeed inactive or differentially active in the relevant assay system.

Procurement for Exploratory Phenotypic or Fragment‑Based Screening Libraries

When assembling a diverse screening set enriched for under‑characterized heterocyclic scaffolds, this compound offers a combination of the 5‑phenylisoxazole and thiazole pharmacophores within a single entity. Selection is warranted only when the procurement strategy explicitly values structural diversity over pre‑existing activity data, and when the user commits to generating primary screening data .

Analytical Reference Standard for Method Development and Quality Control

Given its well‑defined chemical identity (InChI Key: PUGXTHJVIFRYOL‑UHFFFAOYSA‑N) and the availability of commercial material at ≥95% purity , this compound can function as a reference standard for LC‑MS, NMR, or HPLC method development in chemical inventory management or synthetic chemistry workflows.

Quote Request

Request a Quote for 1-(5-phenylisoxazole-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.